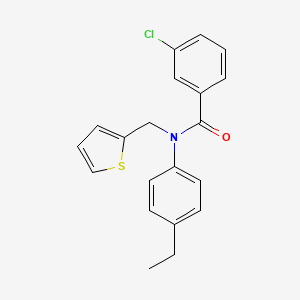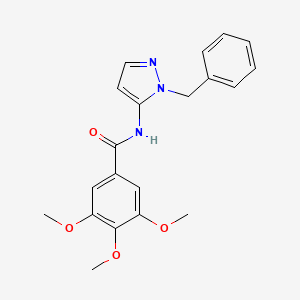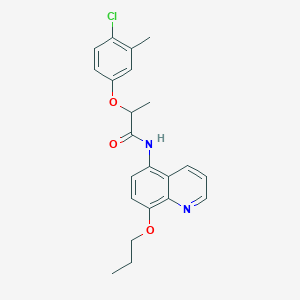![molecular formula C26H25ClN2O3 B11328159 2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11328159.png)
2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Benzamide Group: This step involves the reaction of the indole derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.
Functional Group Modifications: The ethoxy and methoxy groups are introduced through etherification reactions, while the chloro group is typically introduced via a chlorination reaction using reagents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving indole derivatives.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole core is known to interact with various biological receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific context of its use, such as its role in a biological assay or as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[2-(4-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide
- 2-chloro-N-[2-(4-ethoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide
Uniqueness
2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C26H25ClN2O3 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
2-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C26H25ClN2O3/c1-3-32-24-13-12-17(14-25(24)31-2)20(21-16-28-23-11-7-5-8-18(21)23)15-29-26(30)19-9-4-6-10-22(19)27/h4-14,16,20,28H,3,15H2,1-2H3,(H,29,30) |
Clé InChI |
XSHSTPVXZKDABF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11328090.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11328103.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B11328111.png)
![{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328114.png)
![3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11328115.png)
![2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11328118.png)

![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B11328134.png)

![4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328151.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B11328161.png)
![Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11328167.png)
